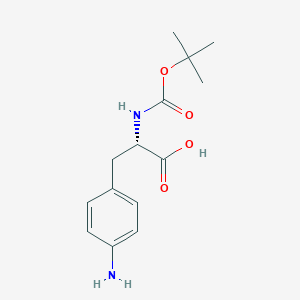

Boc-4-amino-L-phenylalanine

Overview

Description

Boc-4-Amino-L-phenylalanine is an intermediate used in the synthesis of biotinylated amino acids . It is also used as a pharmaceutical intermediate . It appears as a white to off-white powder .

Synthesis Analysis

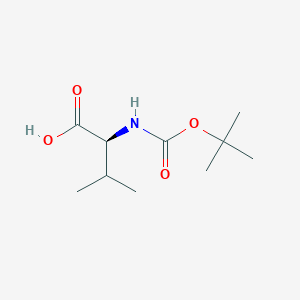

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

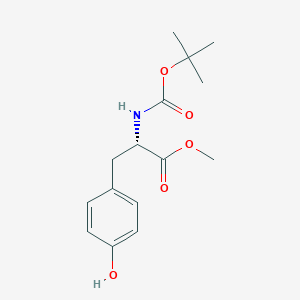

The molecular formula of Boc-4-amino-L-phenylalanine is C14H20N2O4 . Its molecular weight is 280.32 .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-4-amino-L-phenylalanine appears as a white to off-white powder . Its melting point is between 150 - 180 °C .Scientific Research Applications

1. Synthesis of Biopolyimide Particles

- Application Summary: Boc-4-amino-L-phenylalanine is used in the synthesis of self-assembling polyimides (PIs) having dike-topiperazine (DKP) components . These PIs show high thermal resistance and do not show any glass transition below the thermal decomposition temperature .

- Methods of Application: The polycondensation of a 4-amino-L-phenylalanine (4APhe) dimer, an aromatic diamine newly designed in this study, is used to synthesize these PIs . The poly(amic acid) (PAA) precursors formed nanospheres upon reprecipitation over dimethylacetamide into water .

- Results or Outcomes: The PAA particle morphologies were retained in the PIs after the two-step imidization . The PI particles with self-assembling DKP moieties were formed, and their morphologies were fine-tuned using different mixed solvents .

2. Synthesis of Phenylalanine Amide Derivatives

- Application Summary: Boc-4-amino-L-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines .

- Methods of Application: The synthesis involves the use of propylphosphonic anhydride (T3P) as a coupling reagent . The isolated products were characterized through IR, LC–MS, 1H and 13C NMR spectral studies .

- Results or Outcomes: The resultant compounds were screened for antimicrobial and antioxidant activities . Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few showed antibacterial activities . Some compounds also showed good activity for DPPH scavenging and ABTS assay methods .

3. Preparation of Polymer-Based Amino Acid Stationary Phase

- Application Summary: Boc-4-amino-L-phenylalanine is used in the preparation of a polymer matrix zwitterionic amino acid stationary phase . This stationary phase is used in mixed-mode chromatography for the separation of various substances .

- Methods of Application: Polyglycidyl methacrylate divinylbenzene (PGMA-DVB) microspheres are used as the matrix and are modified with L-phenylalanine by ring-opening reaction of epoxy groups on the surface of the PGMA-DVB microsphere matrix .

- Results or Outcomes: The prepared stationary phase showed good stability in alkaline condition (pH = 10) and low swelling in organic solvent mobile phase . It also showed good performance in the separation of different vitamins (Rs > 5.3), and the separation and detection of PAHs in river water .

4. Synthesis of Gonadotropin-Releasing Hormone Antagonists

- Application Summary: Boc-4-amino-L-phenylalanine is used as an important organic intermediate (building block) to synthesize substituted phenylalanine products . One such application is in the synthesis of gonadotropin-releasing hormone antagonists .

5. Efficient Biosynthesis of L-Phenylalanine

- Application Summary: Boc-4-amino-L-phenylalanine is used in the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . L-phenylalanine is an essential amino acid with various promising applications .

- Methods of Application: The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .

- Results or Outcomes: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

6. Synthesis of Biotinylated Amino Acids

Safety And Hazards

Future Directions

Boc-4-Amino-L-phenylalanine is an important organic intermediate (building block) to synthesize substituted phenylalanine products . It has potential applications in the synthesis of high-performance biopolyimide bioplastic from lignocellulosic biomass using microbial fermentation . This process can produce an organic molecule from plant biomass for CO2 fixation and convert it into a high-performance bioplastic, resulting in the long-term mitigation of greenhouse gas emissions in the industrial sector .

properties

IUPAC Name |

(2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMVQEZKACRLDP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375793 | |

| Record name | 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-amino-L-phenylalanine | |

CAS RN |

55533-24-9 | |

| Record name | 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-Boc-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

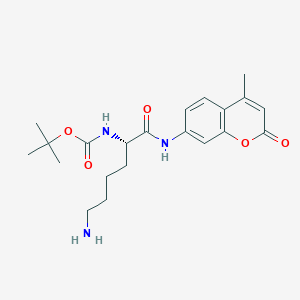

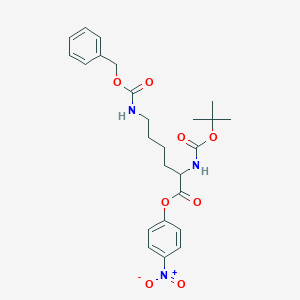

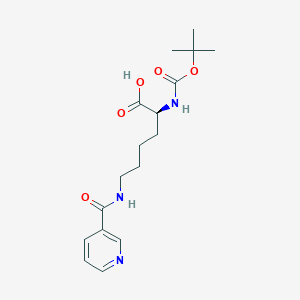

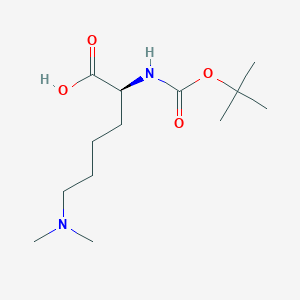

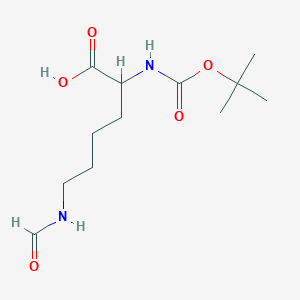

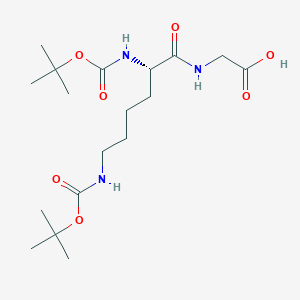

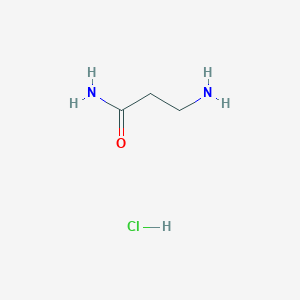

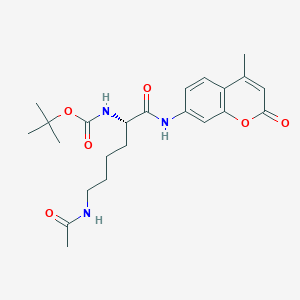

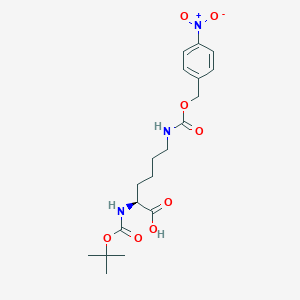

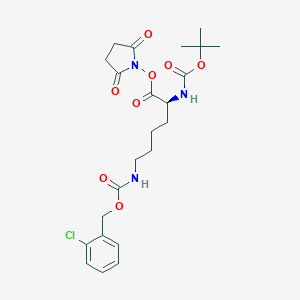

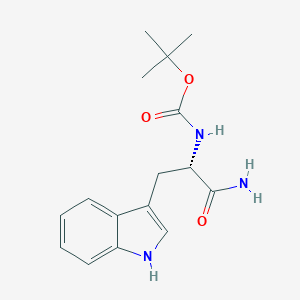

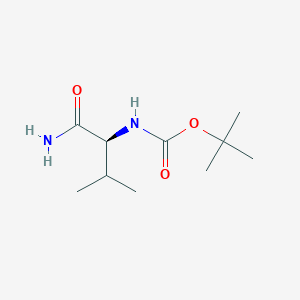

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.